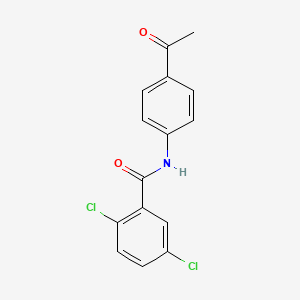

N-(4-acetylphenyl)-2,5-dichlorobenzamide

説明

N-(4-acetylphenyl)-2,5-dichlorobenzamide is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The research focuses on its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

- A highly efficient and simple route for synthesizing N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, a related compound, under base conditions has been reported, offering advantages like excellent yields, short reaction times, and high purity (Kobkeatthawin et al., 2017).

Molecular Structure Analysis

- The crystal structure of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide was determined using single-crystal X-ray structure analysis, revealing a V-shape molecular structure with two substituted benzene rings (Kobkeatthawin et al., 2017).

Chemical Reactions and Properties

- The synthesis of various dichlorobenzamide derivatives, including N-(4-acetylphenyl)-2,5-dichlorobenzamide, involves reactions of arylamine compounds with dichlorobenzoyl chloride, yielding good yields and confirming the structures through spectroscopic methods (Zhang et al., 2020).

Physical Properties Analysis

- Studies on related compounds provide insights into their physical properties, including crystal packing, hydrogen bonding, and interactions, which are critical in understanding the physical characteristics of N-(4-acetylphenyl)-2,5-dichlorobenzamide.

Chemical Properties Analysis

- Research on similar compounds, like N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, provides valuable information on their chemical properties, such as reactivity, electronic structure, and interactions with other molecules (Khalid et al., 2022).

科学的研究の応用

Molecular Structure and Activity

Structure and Surface Analyses of Newly Synthesized Derivatives : A study focused on a derivative, N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, highlighted its synthesis, molecular structure through FTIR, NMR, and X-ray diffraction studies, and biological activities. This compound exhibited DNA binding capabilities, significant urease inhibition, and radical scavenging activities, pointing to its potential for diverse biochemical applications (Khalid et al., 2022).

Herbicidal Activity

New Groups of Herbicides : Research into N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound closely related to N-(4-acetylphenyl)-2,5-dichlorobenzamide, has demonstrated herbicidal activity on annual and perennial grasses, showing potential utility in agriculture (Viste et al., 1970).

Antibacterial and Antimicrobial Studies

Arylsubstituted Halogen(thiocyanato)amides Containing 4-Acetylphenyl Fragment : This study synthesized and evaluated the antibacterial and antifungal activities of 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides. The results demonstrated their potential as antimicrobial agents, suggesting a pathway for developing new antimicrobial substances (Baranovskyi et al., 2018).

Environmental Transformations

Transformations of Herbicide in Soil : Investigations into the environmental transformations of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide showed its degradation into less harmful compounds in soil, illustrating the compound's environmental behavior and potentially guiding environmental safety assessments (Yih et al., 1970).

特性

IUPAC Name |

N-(4-acetylphenyl)-2,5-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-8-11(16)4-7-14(13)17/h2-8H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWKIVRBELKSAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-2,5-dichlorobenzamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5558438.png)

![3-(2-methylphenyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B5558445.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5558449.png)

![4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5558465.png)

![(3S*,4S*)-4-(dimethylamino)-1-{[3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}pyrrolidin-3-ol](/img/structure/B5558473.png)

![2-(2-methylphenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5558478.png)

![N-ethyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5558496.png)

![N-(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5558524.png)

![5-{3-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5558535.png)

![3-(phenylthio)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B5558539.png)